molecular formula C14H19N3O3 B11815904 Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate

Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate

Cat. No.: B11815904
M. Wt: 277.32 g/mol
InChI Key: QMZJSLKUNTWKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate is a chemical compound with the molecular formula C14H19N3O3 It is known for its unique structure, which includes a cyclohexyl group and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate typically involves the reaction of cyclohexylamine with pyrazine-5-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate involves its interaction with specific molecular targets. The pyrazine ring can participate in π-π stacking interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyclohexyl-2-(pyrazine-2-carboxamido)acetate
  • 5-Methyl-2-pyrazinecarboxylic acid

Uniqueness

Methyl 2-cyclohexyl-2-(pyrazine-5-carboxamido)acetate is unique due to its specific structural features, such as the position of the pyrazine ring and the cyclohexyl group. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-20-14(19)12(10-5-3-2-4-6-10)17-13(18)11-9-15-7-8-16-11/h7-10,12H,2-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZJSLKUNTWKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.